ONO-8130

EP1 receptor selectivity prostanoid receptor pharmacology receptor binding assay

Researchers studying visceral pain often face the challenge of dissecting EP1-mediated mechanisms without confounding anti-inflammatory effects. ONO-8130 solves this by offering >1,000-fold selectivity for EP1 over other EP receptors and validated in vivo efficacy in rodent cystitis models at 0.3-30 mg/kg, without altering bladder inflammatory parameters. • >1,000-fold selectivity for EP1 over EP2, EP3, EP4. • Orally bioavailable; prevents and reverses bladder pain in preclinical models. • Available in batch-tested ≥98% purity, ensuring reproducible inter-laboratory results.

Molecular Formula C25H28N2O5S2
Molecular Weight 500.6 g/mol
CAS No. 459841-96-4
Cat. No. B1677321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-8130
CAS459841-96-4
SynonymsONO8130;  ONO 8130;  ONO-8130
Molecular FormulaC25H28N2O5S2
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
InChIKeyIOXMDBQCUCDLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-8130: Selective EP1 Antagonist for Bladder Pain Research


ONO-8130 (CAS 459841-96-4) is a small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, developed by Ono Pharmaceutical for the treatment of bladder pain and overactive bladder conditions. It exhibits high binding affinity for the EP1 receptor (Ki = 1.9 nM) and demonstrates >1,000-fold selectivity for EP1 over other EP receptor subtypes (EP2, EP3, EP4) [1]. The compound is orally bioavailable and has been shown in preclinical models to relieve cystitis-related bladder pain without directly affecting bladder inflammation parameters, suggesting a targeted analgesic mechanism distinct from anti-inflammatory agents [2]. ONO-8130 is primarily utilized in academic and industrial research settings investigating the role of the PGE2/EP1 signaling axis in visceral pain, lower urinary tract dysfunction, and airway physiology.

Target EP1 receptor antagonism with >1,000-fold selectivity over EP2/3/4 supports unambiguous pathway attribution
Model Validated in rodent visceral pain, cystitis, and ex vivo airway smooth muscle preparations
Delivery Orally bioavailable, enabling in vivo dosing in preclinical studies
Profile Analgesic effect dissociated from anti-inflammatory activity, clean tool for pain mechanism studies

ONO-8130: Key Differences from Other EP1 Antagonists


EP1 receptor antagonists cannot be considered interchangeable due to significant variations in receptor subtype selectivity, functional antagonism profiles, and tissue-specific pharmacodynamics. While compounds such as ONO-8130, ONO-8539, ONO-8711, and SC-51322 all target the EP1 receptor, they exhibit markedly different binding affinities, selectivity windows relative to other EP subtypes, and efficacy in functional tissue models. For example, ONO-8130 demonstrates >1,000-fold selectivity for EP1 over EP2, EP3, and EP4 [1], whereas ONO-8711 shows Ki values of 0.6 nM (human) and 1.7 nM (mouse) for EP1 but with a narrower selectivity margin against EP3 [2]. Furthermore, functional studies in guinea pig trachea reveal that ONO-8130 eliminates spontaneous tone through EP1 blockade, while the EP2 antagonist PF-04418948 exerts the opposite effect, highlighting that even compounds targeting different EP receptors can produce divergent physiological outcomes [3]. These quantitative differences in molecular recognition and functional consequence underscore the scientific and procurement necessity of selecting a specific, well-characterized EP1 antagonist tailored to the experimental or therapeutic context.

Selectivity margin varies EP1 antagonists differ widely in selectivity over EP3/2/4; ONO-8711 shows only 10–100-fold, which may confound pathway interpretation.
Functional outcomes diverge In tissue models, EP1 blockade can eliminate tone while EP2 blockade increases it; functional profiles are not interchangeable across antagonists.
Disease-model evidence not uniform Reversal of established bladder pain is reported for ONO-8130 but not all EP1 antagonists; extrapolation to other compounds requires validation.

ONO-8130: Quantitative EP1 Antagonist Comparison


EP1 Receptor Subtype Selectivity

ONO-8130 demonstrates a >1,000-fold selectivity for the EP1 receptor compared to other EP receptor subtypes (EP2, EP3, EP4) based on competitive binding assays [1]. In contrast, the structurally related EP1 antagonist ONO-8711 exhibits Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1 but shows only 10- to 100-fold selectivity over EP3 in some assays, indicating a narrower selectivity window [2]. This quantitative difference in subtype selectivity is critical for experiments requiring unambiguous EP1-mediated effects without confounding activity at EP2, EP3, or EP4.

EP1 Subtype Selectivity
Head-to-head
ONO-8130: >1,000-fold over EP2/3/4
ONO-8711: ~10-100-fold over EP3
Supports unambiguous EP1 pathway attribution in receptor pharmacology studies.
Selectivity margin at least 10× greater; recombinant human receptors.
EP1 receptor selectivity prostanoid receptor pharmacology receptor binding assay

Abolition of Spontaneous Airway Tone

In isolated guinea pig trachea (GPT) tissue bath experiments, ONO-8130 (1 μM) completely eliminated the spontaneous tone, an effect that was not observed with antagonists targeting EP3 (ONO-AE5-599) or EP4 (ONO-AE3-208) receptors [1]. In contrast, the EP2 antagonist PF-04418948 significantly increased the spontaneous tone [1]. This demonstrates that ONO-8130 exerts a functionally distinct effect on airway smooth muscle contractility compared to antagonists of other EP receptor subtypes, and even compared to other EP1 antagonists which have not been systematically evaluated in this model.

Airway Tone Abolition
Head-to-head
ONO-8130: Complete elimination of spontaneous tone
PF-04418948: Increased tone by ~45%
EP3/EP4 antag.: No effect
Demonstrates functionally distinct EP1-mediated contractility modulation.
Guinea pig trachea, 1 µM; isometric conditions.
airway smooth muscle prostanoid receptor function ex vivo tissue pharmacology

Reversal of Established Cystitis-Related Bladder Pain

Oral administration of ONO-8130 at 30 mg/kg reversed established cystitis-related bladder pain in mice, as measured by reduction in nociceptive behavior and referred hyperalgesia [1]. This is a therapeutically relevant endpoint not uniformly reported for other EP1 antagonists. For comparison, the clinical candidate ONO-8539 was evaluated for overactive bladder in humans and showed modest effects on TLESRs, but its efficacy in reversing established bladder pain in animal models has not been reported with comparable quantitative detail [2]. The ability of ONO-8130 to reverse existing pain states, rather than merely prevent pain onset, suggests potential utility in models of chronic or established visceral pain.

Reversal of Bladder Pain
Cross-study comparable
30 mg/kg p.o. reversed established pain behavior
Supports use in chronic visceral pain reversal models; not uniformly reported for other EP1 antagonists.
Cyclophosphamide cystitis model in ddY mice; behavioral endpoints.
visceral pain interstitial cystitis in vivo pharmacology

High Binding Affinity for EP1 Receptor

ONO-8130 binds to the mouse EP1 receptor with a Ki of 1.9 nM, as determined in radioligand displacement assays [1]. This affinity is comparable to that of ONO-8711 for the mouse EP1 receptor (Ki = 1.7 nM) [2], but ONO-8130 demonstrates superior selectivity (>1,000-fold vs. ~10-100-fold for ONO-8711). Furthermore, ONO-8539, a clinical-stage EP1 antagonist, has a reported Ki value that is not widely disclosed in primary literature but is believed to be in a similar low nanomolar range [3]. The high affinity of ONO-8130 ensures potent receptor occupancy at low concentrations, which is advantageous for minimizing off-target effects in cellular and in vivo assays.

EP1 Binding Affinity
Cross-study comparable
ONO-8130: Ki = 1.9 nM
ONO-8711: Ki = 1.7 nM
High affinity combines with superior selectivity, reducing off-target risk in rodent studies.
Recombinant mouse EP1, [3H]-PGE2 displacement.
receptor binding affinity species cross-reactivity drug discovery

Inhibition of Spinal ERK Phosphorylation

Intravesical administration of PGE2 in mice caused prompt phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, an effect that was completely blocked by oral administration of ONO-8130 at 30 mg/kg [1]. This mechanistic biomarker of central sensitization and pain processing has not been reported for other EP1 antagonists such as ONO-8711 or ONO-8539 in comparable spinal cord assays. The ability of ONO-8130 to inhibit this downstream signaling event provides direct evidence of target engagement in the pain-relevant neuroaxis and supports its utility in studies of visceral pain transduction.

Spinal ERK Inhibition
Class-level inference
Complete blockade of PGE2-induced ERK phosphorylation in L6 spinal cord
Indicates central target engagement relevant to visceral pain transduction studies.
30 mg/kg p.o., immunohistochemistry in mice; comparator data not available.
spinal cord signaling ERK phosphorylation pain mechanisms

Analgesia Without Anti-Inflammatory Effects

In the cyclophosphamide-induced cystitis model, ONO-8130 at doses up to 30 mg/kg significantly reduced bladder pain behavior but had only a slight effect on increased bladder weight and vascular permeability, suggesting that its analgesic effects are dissociated from anti-inflammatory activity [1]. In contrast, non-selective COX inhibitors or broader-spectrum prostanoid antagonists would be expected to reduce inflammation but carry a higher risk of adverse effects due to inhibition of homeostatic prostanoid functions. While direct comparator data for other EP1 antagonists in this specific safety endpoint are limited, the clean profile of ONO-8130 supports its use in chronic pain models where avoiding anti-inflammatory confounds or gastrointestinal/cardiovascular toxicity is desired.

Analgesia Without Anti-inflammation
Supporting evidence
ONO-8130: Slight effect on bladder weight/vascular permeability
COX inhibitors: Significant reduction expected
Supports pain mechanism studies without confounding anti-inflammatory activity.
Cystitis model; safety-related endpoint monitoring context.
preclinical safety bladder inflammation therapeutic index

ONO-8130: Recommended Research Applications


Visceral Pain and Cystitis Research

ONO-8130 is ideally suited for preclinical studies of visceral pain, particularly in rodent models of cystitis. Its high affinity for mouse EP1 (Ki = 1.9 nM) and >1,000-fold selectivity ensure that observed antinociceptive effects are EP1-mediated [1]. The compound has been validated to prevent and reverse bladder pain behavior in cyclophosphamide-induced cystitis at oral doses of 0.3-30 mg/kg [1]. Researchers can confidently use ONO-8130 to dissect the contribution of EP1 signaling to bladder hyperalgesia without confounding anti-inflammatory effects, as the compound does not significantly alter bladder weight or vascular permeability [1].

EP1-Mediated Smooth Muscle Contractility

Ex vivo tissue bath experiments with ONO-8130 (e.g., at 1 μM) enable precise examination of EP1 receptor function in smooth muscle contractility. In guinea pig trachea, ONO-8130 eliminates spontaneous tone, whereas EP2 antagonism increases tone [2]. This model can be adapted to study other smooth muscle preparations, such as bladder strips or vascular rings, to investigate the balance between contractile EP1 and relaxant EP2/EP4 receptors. The availability of selective EP1 antagonism with ONO-8130 allows researchers to isolate the EP1 component of complex PGE2 responses.

Target Engagement in Spinal Pain Pathways

ONO-8130 has been shown to block PGE2-induced ERK phosphorylation in the L6 spinal cord, a key site of visceral pain processing [1]. This pharmacodynamic marker can be used to confirm central target engagement in vivo following oral administration. Researchers investigating spinal mechanisms of pain sensitization or screening novel analgesics can employ ONO-8130 as a reference EP1 antagonist to compare efficacy and to validate assay systems.

Benchmarking Novel EP1 Antagonists

Due to its well-characterized selectivity profile (>1,000-fold over EP2/3/4) [1] and robust in vivo efficacy [1], ONO-8130 serves as an excellent reference compound for benchmarking new EP1 antagonists. Its availability from multiple reputable vendors and established purity standards (>98% by HPLC) facilitate reproducible comparisons across laboratories.

Application
Selection Property
Validation Focus
Visceral pain model studies
EP1 selectivity & oral in vivo efficacy context
Reversal of established pain behavior in cystitis models
Smooth muscle contractility research
EP1 functional antagonism in ex vivo tissue
Abolition of spontaneous tone vs. EP2/3/4 modulation
Spinal pain pathway target engagement
Central pharmacodynamic marker (ERK phosphorylation)
Blockade of PGE2-induced spinal ERK activation
EP1 antagonist benchmarking
Well-characterized selectivity & in vivo reference data
Reproducible comparisons across laboratories

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